molecular formula C21H21N3O4S2 B6495555 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide CAS No. 899215-11-3

2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide

Cat. No. B6495555
CAS RN: 899215-11-3
M. Wt: 443.5 g/mol
InChI Key: BEELCKAWOBSSTQ-UHFFFAOYSA-N
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Description

The compound “2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide” is a chemical compound with the CAS No. 899215-11-3. It is a complex organic compound that contains several functional groups, including a benzyl group, an ethyl group, a sulfamoyl group, a benzamido group, and a thiophene group .


Synthesis Analysis

The synthesis of thiophene derivatives like this compound often involves heterocyclization of various substrates . Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .


Molecular Structure Analysis

The molecular formula of this compound is C28H33N5O5S2 . It has an average mass of 583.722 Da and a mono-isotopic mass of 583.192322 Da .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .

Scientific Research Applications

BESTC has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. It is often used as a starting material in the synthesis of other organic compounds, and is used in the preparation of drugs and other pharmaceuticals. In biochemistry, BESTC has been used in the study of enzyme inhibition and protein-ligand interactions. In pharmacology, it has been used to study drug binding and receptor activation.

Advantages and Limitations for Lab Experiments

BESTC is a useful tool for laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis is straightforward. It has a wide range of applications in the scientific research field, and it can be used to study the mechanisms of enzyme inhibition and protein-ligand interactions. However, BESTC is not suitable for use in human clinical trials, as its effects on humans are not well understood.

Future Directions

The use of BESTC in scientific research is still in its early stages, and there is much potential for further research. Future studies could focus on the synthesis of novel compounds derived from BESTC, as well as the development of new methods for its synthesis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BESTC, and to investigate its potential applications in the clinical setting. Finally, further studies could explore the potential of BESTC as a drug or drug precursor, and its potential for use in the treatment of various diseases.

Synthesis Methods

BESTC is synthesized from benzyl(ethyl)sulfamoyl chloride and thiophene-3-carboxylic acid. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction mixture is stirred for several hours. The reaction is complete when the reaction mixture is a clear solution. The product is isolated by precipitation with a non-solvent, such as ethyl acetate, and purified by column chromatography.

properties

IUPAC Name

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-2-24(14-15-6-4-3-5-7-15)30(27,28)17-10-8-16(9-11-17)20(26)23-21-18(19(22)25)12-13-29-21/h3-13H,2,14H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEELCKAWOBSSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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